![molecular formula C13H11ClF3N3OS B2601947 2-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)-3-(dimethylamino)acrylonitrile CAS No. 339106-44-4](/img/structure/B2601947.png)
2-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)-3-(dimethylamino)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)-3-(dimethylamino)acrylonitrile is a complex organic molecule. It has applications in various fields, particularly in medicinal chemistry, due to its diverse reactivity and functional group composition.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: : Used as a ligand in catalytic cycles.
Material Science: : Employed in the synthesis of functional polymers.
Biology
Biological Probes: : Utilized in studying biochemical pathways due to its reactive groups.
Drug Design: : Acts as a core structure in the development of new pharmacologically active compounds.
Medicine
Antimicrobial Agents: : Research into its derivatives as potential antimicrobial agents.
Cancer Research: : Evaluated for its effects on cancer cell lines due to its unique chemical structure.
Industry
Chemical Sensors: : Incorporated in the design of sensors for detecting environmental pollutants.
Agriculture: : Potential use in the development of new agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)-3-(dimethylamino)acrylonitrile typically involves the following steps:
Synthesis of the Intermediate: : This usually involves creating the 3-chloro-5-(trifluoromethyl)-2-pyridine thiol. This intermediate is often synthesized from the corresponding pyridine derivative through chlorination and subsequent substitution reactions.
Formation of the Thioester: : The intermediate 3-chloro-5-(trifluoromethyl)-2-pyridine thiol is then converted into the corresponding thioester by reacting it with acetyl chloride under mild conditions.
Coupling Reaction: : The thioester is then coupled with 3-(dimethylamino)acrylonitrile through a base-catalyzed reaction, forming the final compound.
Industrial Production Methods
Industrial-scale production of this compound would follow similar steps, optimized for yield and efficiency. Typically, large reactors and controlled environments are used to maintain consistency and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : It can undergo oxidation reactions, often with oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : Reduction reactions might involve agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : The compound can undergo substitution reactions due to the presence of the pyridine and acrylonitrile groups.
Common Reagents and Conditions
Oxidation: : Performed in aqueous or organic solvents with appropriate oxidizing agents.
Reduction: : Conducted in dry ether or similar solvents to prevent moisture interference.
Substitution: : Typically carried out in polar solvents like DMSO or DMF, under controlled temperatures to ensure selective reactions.
Major Products Formed
Oxidation: : Forms sulfoxides or sulfones.
Reduction: : Leads to amines or alcohols.
Substitution: : Produces a variety of substituted acrylonitrile and pyridine derivatives.
Wirkmechanismus
The compound exerts its effects primarily through interactions with molecular targets in cells, such as enzymes and receptors. The chloro and trifluoromethyl groups enhance its binding affinity to these targets, potentially disrupting normal cellular functions. The exact pathways can vary depending on its specific applications, but often involve inhibition or modification of biological macromolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloro-5-(trifluoromethyl)pyridine
2-Acetyl-3-(dimethylamino)acrylonitrile
2-Pyridinethiol
Uniqueness
2-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)-3-(dimethylamino)acrylonitrile is unique due to the combination of its functional groups. The trifluoromethyl group adds significant electron-withdrawing power, enhancing reactivity. The presence of both pyridine and acrylonitrile moieties allows for diverse chemical interactions and applications, making it a versatile compound in research and industrial applications.
By exploring these multifaceted aspects, we gain a deeper appreciation for this complex and intriguing compound.
Eigenschaften
IUPAC Name |
(2E)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-2-(dimethylaminomethylidene)-3-oxobutanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClF3N3OS/c1-20(2)6-8(4-18)11(21)7-22-12-10(14)3-9(5-19-12)13(15,16)17/h3,5-6H,7H2,1-2H3/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIURWWJPRSTLBW-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)C(=O)CSC1=C(C=C(C=N1)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C#N)/C(=O)CSC1=C(C=C(C=N1)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClF3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 4-{[methyl(phenyl)carbamoyl]amino}benzoate](/img/structure/B2601864.png)
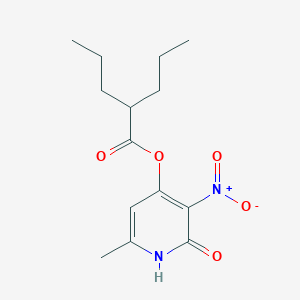
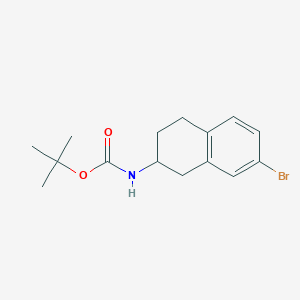
![N-(2,5-dimethoxyphenyl)-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide](/img/structure/B2601868.png)
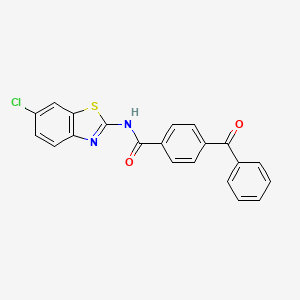
![2-Chloro-4-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2601870.png)
![7-[4-(4-Acetylphenyl)piperazine-1-carbonyl]-3-[(4-chlorophenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2601871.png)
![(1S,4R)-1-(6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2601872.png)
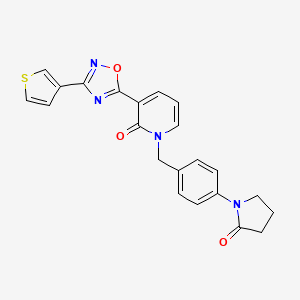
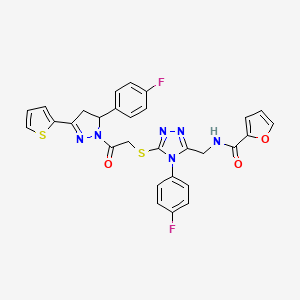
![3-(4-Fluorophenyl)-6-(methylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2601876.png)
![4-(benzylthio)-N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)butanamide](/img/structure/B2601879.png)
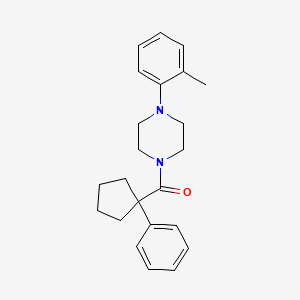
![3-(3-methylphenyl)-6-[(naphthalen-1-yl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2601885.png)
